molecular formula C10H7BrClNO2 B033845 5-Bromo-6-chloro-1H-indol-3-yl acetate CAS No. 102185-48-8

5-Bromo-6-chloro-1H-indol-3-yl acetate

Cat. No. B033845
CAS RN: 102185-48-8
M. Wt: 288.52 g/mol
InChI Key: ZGNSHSQWMJVXLS-UHFFFAOYSA-N
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Description

“5-Bromo-6-chloro-1H-indol-3-yl acetate” is a chemical compound that is a histochemical substrate for esterase . It is also used in a medium for the identification of microorganisms .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6-chloro-1H-indol-3-yl acetate” can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-6-chloro-1H-indol-3-yl acetate” include a molecular weight of 372.685, a density of 1.4±0.1 g/cm3, a boiling point of 482.6±40.0 °C at 760 mmHg, and a melting point of 57-62ºC .

Scientific Research Applications

Enzyme Kinetics Studies

5-Bromo-6-chloro-1H-indol-3-yl acetate: is utilized in enzyme kinetics to investigate the catalytic mechanisms of enzymes. By acting as a substrate analog, it helps in understanding the interaction between enzymes and substrates, which is crucial for designing enzyme inhibitors and activators .

Protein-Ligand Interaction Research

This compound serves as a ligand in protein-ligand binding studies. It’s instrumental in elucidating the structural and functional relationships within proteins, aiding in the development of therapeutic agents that target specific protein functions .

Antiviral Agent Development

Indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate , show promise as antiviral agents. They are explored for their potential to inhibit virus replication by targeting viral proteins or interfering with virus-host cell interactions .

Anti-inflammatory Drug Synthesis

The indole moiety is a common feature in anti-inflammatory drugs. Researchers are investigating 5-Bromo-6-chloro-1H-indol-3-yl acetate for its potential to be synthesized into new anti-inflammatory compounds that can be used to treat various inflammatory disorders .

Anticancer Compound Screening

Due to its structural similarity to other bioactive indoles, this compound is screened for anticancer properties. It may interact with cancer cell pathways, providing a basis for the development of novel anticancer drugs .

Antimicrobial Activity Exploration

The indole core of 5-Bromo-6-chloro-1H-indol-3-yl acetate is also being studied for its antimicrobial activity. It could lead to the creation of new antibiotics to combat resistant bacterial strains .

properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSHSQWMJVXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350891
Record name 5-Bromo-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-1H-indol-3-yl acetate

CAS RN

102185-48-8
Record name 5-Bromo-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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